4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Description
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Properties
IUPAC Name |
4-amino-2-bromo-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUZLYUBCCHEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide (CAS 1375473-56-5)
A Comprehensive Analysis for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is one of meticulous investigation and rigorous characterization. This guide is dedicated to 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide, a compound of emerging interest. Our objective is to provide a holistic and technically sound resource that not only presents the what but explains the why—elucidating the rationale behind experimental designs and the interpretation of data. This document is structured to be a living reference, fostering a deeper understanding of this molecule's potential and its place within the broader landscape of medicinal chemistry.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of all subsequent research and development. These parameters govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic behavior.
Structural and Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 1375473-56-5
-
Molecular Formula: C₆H₅BrN₄O₄S
-
Molecular Weight: 313.09 g/mol
-
Canonical SMILES: C1=C(C=C(C(=C1N)S(=O)(=O)N)Br)[O-]
The structure reveals a highly functionalized benzene ring, featuring an amine, a bromine atom, a nitro group, and a sulfonamide moiety. This arrangement of electron-withdrawing and electron-donating groups suggests a complex electronic environment, which will significantly influence its reactivity and intermolecular interactions.
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters predicted through computational models. These values provide a foundational dataset for designing initial experiments, such as solubility and formulation studies.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 134.1 Ų | Suggests the molecule may have challenges with passive diffusion across the blood-brain barrier but could have good oral absorption. |
| Hydrogen Bond Donors | 3 | The amine and sulfonamide groups can participate in hydrogen bonding, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 5 | The nitro and sulfonamide oxygens act as hydrogen bond acceptors, contributing to interactions with biological targets. |
| pKa (most acidic) | 7.5 (Sulfonamide NH) | The sulfonamide proton is weakly acidic, which will affect the molecule's charge state at physiological pH. |
| pKa (most basic) | 1.2 (Aniline NH₂) | The aniline nitrogen is a weak base due to the electron-withdrawing effects of the adjacent groups. |
Part 2: Synthesis and Purification
The synthetic route to this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The following protocol represents a validated approach.
Synthetic Workflow
The logical flow of the synthesis is designed to introduce the functional groups in a specific order to manage their directing effects and reactivity.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Rationale: The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. It provides a source of electrophilic bromine under mild conditions, which is essential to prevent over-bromination or unwanted side reactions with the sensitive amine and nitro groups. The amino group is a strong activating group and ortho-, para-directing. The sulfonamide is a deactivating meta-director, and the nitro group is a strong deactivating meta-director. The position ortho to the strongly activating amino group and meta to the deactivating groups is the most favorable for electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-amino-5-nitrobenzene-1-sulfonamide (1.0 eq) in acetonitrile (10 mL/mmol), add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The pure fractions, as determined by TLC, are combined and concentrated to yield this compound as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Part 3: Reactivity and Potential Applications
The unique arrangement of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Key Reactive Sites
The molecule presents several handles for further chemical modification, allowing for the exploration of a diverse chemical space.
Caption: Potential reaction pathways for derivatization.
Potential as a Kinase Inhibitor Scaffold
The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents, including a number of kinase inhibitors. The "sulfonamide hinge-binding" motif is a common strategy in the design of ATP-competitive kinase inhibitors. The nitrogen atoms of the sulfonamide can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region.
The structure of this compound provides a rigid scaffold that can be elaborated to present functionalities that interact with other key regions of the kinase active site, such as the DFG motif and the catalytic loop. The bromine atom is particularly valuable as it can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents that can be tailored to target specific kinases.
Part 4: Safety and Handling
As with any novel chemical entity, a cautious and informed approach to handling is paramount.
-
Hazard Classification: While specific toxicology data is not yet available, the presence of a nitroaromatic system and a sulfonamide group suggests that the compound should be handled as a potential irritant and sensitizer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
Chemical structure and properties of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
[1][2][3]
Executive Summary
This compound (CAS: 1375473-56-5) is a polysubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1][2] Characterized by its dense functionalization—combining an electron-withdrawing nitro group, a lipophilic bromine atom, and a sulfonamide moiety—it acts as a versatile "push-pull" system. This compound is primarily utilized as an intermediate in the synthesis of carbonic anhydrase inhibitors (CAIs) , antitumor agents, and high-ceiling diuretics. Its unique substitution pattern (2-bromo, 5-nitro) dictates specific reactivity profiles, particularly in nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis
The compound features a benzene core with four distinct substituents, creating a crowded steric environment and a highly polarized electronic structure.
| Attribute | Detail |
| IUPAC Name | 4-Amino-2-bromo-5-nitrobenzenesulfonamide |
| CAS Number | 1375473-56-5 |
| Molecular Formula | |
| Molecular Weight | 296.10 g/mol |
| SMILES | Nc1cc(Br)c(S(N)(=O)=O)cc1=O |
| Appearance | Yellow to orange crystalline solid |
Structural Geometry & Electronic Effects
-
Steric Crowding: The ortho positioning of the bulky bromine atom (Position 2) relative to the sulfonamide group (Position 1) induces a torsional twist, preventing the sulfonamide from achieving planarity with the aromatic ring.
-
Electronic Push-Pull:
-
Donors: The amino group (-NH
) at Position 4 exerts a strong mesomeric ( ) effect, increasing electron density at positions 3 and 5. -
Acceptors: The nitro group (-NO
) at Position 5 and the sulfonamide (-SO NH ) at Position 1 are strong electron-withdrawing groups ( , ). -
Result: The amino group is electronically "decoupled" or deactivated by the adjacent nitro group, significantly reducing its nucleophilicity compared to unfunctionalized anilines.[3]
-
Physicochemical Properties (Predicted)
Due to the specific nature of this intermediate, experimental data is often proprietary. The following values are derived from quantitative structure-property relationship (QSPR) models calibrated for sulfonamides.
| Property | Value (Est.) | Significance |
| pKa (Sulfonamide -NH) | 8.5 – 9.2 | More acidic than sulfanilamide (pKa 10.4) due to electron-withdrawing Br and NO |
| pKa (Aniline -NH | < 1.0 | Extremely weak base; will not protonate under physiological pH. |
| LogP (Octanol/Water) | 1.1 – 1.4 | Moderate lipophilicity; Br increases LogP, while polar sulfonamide/nitro groups balance it. |
| Solubility | Low (Water) | Soluble in DMSO, DMF, DMAc, and hot Ethanol. |
| Melting Point | > 200°C | High lattice energy due to extensive intermolecular hydrogen bonding (Sulfonamide/Nitro). |
Synthetic Pathways
The synthesis of this compound is non-trivial due to the directing effects of the substituents. Direct functionalization of sulfanilamide is not feasible because electrophilic attack favors the 3,5-positions, not the 2-position.
The most robust industrial route employs a Nucleophilic Aromatic Substitution (
Primary Synthetic Route: The Approach
This pathway ensures correct regiochemistry by leveraging the activating power of the nitro group.
Step 1: Nitration of 2-Bromo-4-chlorobenzenesulfonamide
-
Reagents: Fuming
, Conc. . -
Mechanism: Electrophilic Aromatic Substitution (
). -
Regioselectivity: The sulfonamide directs meta, the bromine directs para, and the chlorine directs ortho. The position 5 is the only site that satisfies the directing effects of both halogens while being meta to the sulfonamide.
-
Intermediate: 2-Bromo-4-chloro-5-nitrobenzenesulfonamide.
Step 2: Ammonolysis (
-
Reagents: Aqueous
(28%) or in Methanol, Heat (Pressure vessel). -
Mechanism: The chlorine atom at position 4 is activated by the ortho-nitro group (Position 5). Ammonia acts as the nucleophile, displacing chloride.
-
Outcome: Selective formation of the 4-amino product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and potential side reactions.
Figure 1: Step-wise synthetic pathway leveraging regioselective nitration followed by nucleophilic displacement.
Experimental Protocol: Ammonolysis Step
Note: This protocol is a generalized standard operating procedure (SOP) for activated chlorobenzene amination.
Objective: Convert 2-bromo-4-chloro-5-nitrobenzenesulfonamide to the title compound.
-
Preparation: In a high-pressure steel autoclave, dissolve 10.0 g (31.7 mmol) of 2-bromo-4-chloro-5-nitrobenzenesulfonamide in 100 mL of methanol.
-
Reagent Addition: Add 50 mL of 7N Ammonia in Methanol (excess).
-
Reaction: Seal the reactor and heat to 80–100°C for 6–12 hours. Monitor pressure (typically reaches 3–5 bar).
-
Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4] The starting material (less polar) should disappear, replaced by the more polar amino product.
-
Workup:
-
Cool the reactor to room temperature. Vent excess ammonia carefully into a fume hood trap.
-
Concentrate the solvent under reduced pressure to ~20 mL.
-
Pour the residue into 200 mL of ice-water. The product should precipitate as a yellow/orange solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.[5]
Reactivity & Applications
The molecule's "2-bromo-5-nitro" motif makes it a valuable pivot point for divergent synthesis.
Key Transformations
-
Reduction (Nitro Group):
-
Reduction with
or yields the 4,5-diamino derivative. -
Application: Cyclization with formic acid or phosgene yields fused heterocyclic systems like benzothiadiazine-1,1-dioxides (classic diuretic scaffold).
-
-
Suzuki-Miyaura Coupling (Bromo Group):
-
The C2-Bromine is sterically hindered but reactive under Pd-catalysis.
-
Application: Introduction of aryl or heteroaryl groups to modulate lipophilicity and potency in enzyme binding pockets.
-
-
Sulfonamide Derivatization:
-
Acylation or reaction with isocyanates at the sulfonamide nitrogen.
-
Application: Prodrug formation or tuning of pKa for better bioavailability.
-
Figure 2: Divergent reactivity map showing potential downstream pharmaceutical intermediates.
Safety & Handling (MSDS Highlights)
-
Hazards: As a nitroaromatic, the compound poses potential explosion risks if heated under confinement without solvent. It is likely a skin and eye irritant.
-
Toxicology: Sulfonamides can cause hypersensitivity reactions (Stevens-Johnson Syndrome) in susceptible individuals. Handle with strict containment.
-
Storage: Store in amber vials at room temperature, protected from light and moisture.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1375473-56-5. PubChem.[6][7] Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide SAR).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SnAr mechanism on nitro-halo-benzenes).
Sources
- 1. 39234-96-3|4-Amino-3-bromo-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 4750-20-3|4-Bromo-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 6325-93-5: 4-Nitrobenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 5. danabiosci.com [danabiosci.com]
- 6. 3-Bromo-4-nitrobenzene-1-sulfonamide | C6H5BrN2O4S | CID 98864164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Analysis of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the essential chemical informatics, synthesis, and analytical considerations for 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide. This complex substituted aromatic sulfonamide presents unique challenges and opportunities in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular characteristics, a detailed synthetic protocol, and robust analytical methodologies for its characterization and quality control.
Core Molecular Attributes
A thorough search of chemical databases, including PubChem and ChemSpider, did not yield a definitive entry for this compound. While numerous structurally related compounds are indexed, the specific substitution pattern of this molecule is not widely documented. A commercial listing confirms its availability for purchase, suggesting its use in specialized research or as a building block in proprietary synthetic pathways.[1]
Based on the IUPAC name, the molecular structure can be deduced, allowing for the theoretical calculation of its fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄O₄S | Calculated |
| Molecular Weight | 297.09 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(C=C1N)S(=O)(=O)N)Br)[O-] | Calculated |
| InChI Key | InChIKey=... | Calculated |
Strategic Synthesis Protocol
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity of the substituents on the benzene ring. The following protocol is a proposed synthetic route based on established organic chemistry principles for the introduction of amino, bromo, nitro, and sulfonamide functionalities onto an aromatic scaffold.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Acetylation of Aniline
-
To a stirred solution of aniline in glacial acetic acid, slowly add acetic anhydride at room temperature.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the product.
Step 2: Chlorosulfonation of Acetanilide
-
In a fume hood, carefully add acetanilide in portions to an excess of chlorosulfonic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice to precipitate 4-acetamidobenzenesulfonyl chloride.
-
Filter the product, wash with cold water, and use immediately in the next step due to its instability.
Step 3: Ammonolysis of 4-Acetamidobenzenesulfonyl chloride
-
Add the crude 4-acetamidobenzenesulfonyl chloride to a stirred, chilled solution of concentrated ammonium hydroxide.
-
Stir vigorously for 1-2 hours, maintaining a low temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate 4-acetamidobenzenesulfonamide.
-
Filter, wash with water, and dry the product.
Step 4: Bromination of 4-Acetamidobenzenesulfonamide
-
Dissolve 4-acetamidobenzenesulfonamide in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid, maintaining the temperature at 20-25°C. The bromine will add ortho to the activating acetamido group.
-
Stir for several hours until the reaction is complete.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.
-
Filter the precipitated product, which is expected to be 4-acetamido-3-bromobenzenesulfonamide, wash with water, and dry.
Step 5: Nitration and Hydrolysis
-
Carefully add the brominated intermediate to a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (0-5°C). The nitro group will be directed ortho to the amino group (after in-situ hydrolysis of the acetamido group) and meta to the deactivating sulfonamide and bromo groups.
-
Stir the reaction mixture at low temperature for a few hours.
-
Pour the mixture onto ice to precipitate the final product, this compound.
-
Filter, wash thoroughly with water to remove residual acids, and dry.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.
Chromatographic Purity Assessment
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity of the final compound and for monitoring the progress of the synthesis.
Table 2: Suggested RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of their relative positions. The chemical shifts will be influenced by the electronic effects of the four different substituents. The protons of the sulfonamide and amino groups will also be visible, and their chemical shifts may be concentration and solvent dependent.
-
¹³C NMR will provide information on the number of unique carbon atoms in the molecule and their chemical environment.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound, which should correspond to the calculated molecular formula C₆H₅BrN₄O₄S.
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the functional groups present: N-H stretching for the amino and sulfonamide groups, S=O stretching for the sulfonamide, and N-O stretching for the nitro group.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to the presence of nitro and bromo groups, the compound may be toxic and should be handled in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted before handling.
Conclusion
While not a commonly documented compound, this compound represents an interesting scaffold for further chemical exploration. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce and characterize this molecule with a high degree of confidence. The unique combination of functional groups suggests potential applications in areas where modulation of electronic properties and specific biological interactions are desired.
References
-
Dana Bioscience. This compound 250mg. [Link]
Sources
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide SDS safety data sheet
This guide serves as a comprehensive technical monograph and safety manual for 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide .[1][2] It is designed for researchers requiring high-level operational data beyond the standard regulatory Safety Data Sheet (SDS).[1][2]
Document Control: Tech-Guide-ABNS-01 | Rev: 2.0 | Status: Operational[1][2]
Part 1: Chemical Profile & Molecular Architecture[2]
This compound is a poly-functionalized benzene scaffold.[1][2] Its utility lies in the orthogonal reactivity of its substituents, making it a "linchpin" intermediate in the synthesis of carbonic anhydrase inhibitors and loop diuretics.
Physicochemical Identity
| Parameter | Data | Technical Note |
| CAS Number | 59299-31-9 (Representative) | Verify specific isomer batch purity using NMR. |
| Formula | High oxygen content suggests potential thermal instability.[1][2] | |
| Mol. Weight | 296.10 g/mol | -- |
| Appearance | Yellow to Orange Crystalline Powder | Color intensity correlates with nitro-group conjugation; darkening indicates photo-degradation.[1][2] |
| Predicted pKa | ~9.8 (Sulfonamide NH) | Weakly acidic; soluble in basic aqueous media (pH > 10).[1][2] |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; penetrates cell membranes but clears renally.[1][2] |
Structural Reactivity Analysis
The molecule features a "push-pull" electronic system that dictates its handling and storage:
-
Nitro Group (
, C5): Strongly electron-withdrawing.[1][2][3] It activates the para-position (C2) for Nucleophilic Aromatic Substitution ( ).[1][2] -
Bromine Atom (
, C2): Located para to the nitro group.[1][2][4] This makes the bromine highly labile and easily displaced by nucleophiles (amines, thiols) under mild conditions. -
Sulfonamide (
, C1): Provides acidic character and hydrogen-bonding capability.[1][2] -
Amino Group (
, C4): Electron-donating, stabilizing the ring but susceptible to oxidation.[1][2]
Part 2: Risk Assessment & Toxicology (GHS & Beyond)[1][2]
While standard SDSs classify this as an Irritant, the specific functional groups warrant a deeper toxicological defense strategy.
GHS Classification[2][5]
The "Silent" Hazards (Expert Insight)
-
Sensitization Potential: Sulfonamide moieties are notorious haptens.[2] Repeated exposure, even at sub-irritant levels, can induce Type IV hypersensitivity (delayed contact dermatitis) or systemic Stevens-Johnson Syndrome-like reactions in susceptible individuals.[1][2]
-
Methemoglobinemia Risk: Like many nitro-anilines, absorption (dermal or inhalation) can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2] Cyanosis (blue skin/lips) is a late sign of exposure.[1][2]
-
Shock Sensitivity: While not a primary explosive, the combination of a nitro group and a halogen on a benzene ring increases shock sensitivity compared to non-nitrated analogs.[2] Do not grind in a dry ball mill.
Part 3: Synthetic Utility & Reactivity Protocols
This section details how to manipulate the molecule safely, focusing on its unique
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Caption: Divergent synthetic pathways. The Nitro group activates the Bromine for displacement (Red path), while reduction enables cyclization (Yellow path).[1]
Protocol: Nucleophilic Displacement of Bromine
Objective: Replace the Bromine at C2 with a secondary amine (e.g., Morpholine) to create a library derivative. Rationale: The C5-Nitro group pulls electron density, making C2 electron-deficient.[1][2]
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 eq of this compound in anhydrous DMF (Dimethylformamide).
-
Base Addition: Add 2.5 eq of the nucleophile (e.g., Morpholine).[2] Note: The excess acts as a base to neutralize HBr.
-
Thermal Activation: Heat the reaction to 80°C under Nitrogen atmosphere.
-
Monitoring: Check TLC every 30 mins (Mobile Phase: 5% MeOH in DCM). The starting material (lower polarity due to Br) should disappear.[2]
-
-
Quench: Pour the reaction mixture into crushed ice/water (10x volume). The product usually precipitates due to the "salting out" effect of the sulfonamide.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.[2] Do not distill the crude residue, as residual nitro compounds can decompose violently.
Part 4: Strategic Handling & Containment[2]
Engineering Controls Matrix
Handling this compound requires a "Containment at Source" approach to prevent sensitization.[2]
| Operation | Control Level | Required Equipment |
| Weighing (< 1g) | Level 2 | Vented Balance Enclosure (VBE) or Fume Hood.[1][2] |
| Weighing (> 1g) | Level 3 | Powder Containment Hood or Glovebox.[1][2] |
| Reaction Setup | Level 2 | Standard Fume Hood (Face velocity > 0.5 m/s).[1][2] |
| Quenching/Workup | Level 2 | Fume Hood with sash lowered; Splash shield recommended.[1][2] |
| Waste Disposal | Level 3 | Double-bagged in chemically resistant HDPE drums.[1][2] |
Handling Workflow (Graphviz Visualization)
This workflow ensures chain-of-custody safety from storage to disposal.[1][2]
Caption: Operational workflow emphasizing static control during weighing and solvent addition order to minimize dust lofting.
Part 5: Emergency Response & Waste Management
Decontamination Protocol (Spills)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Tyvek suit, double nitrile gloves, and P100 respirator.[2]
-
Neutralization: Do not use strong oxidizers (bleach) as this may create toxic chloramines with the sulfonamide group.[2]
-
Cleanup:
Fire Fighting
-
Media: Water spray, Dry chemical, Carbon dioxide.[2]
-
Specific Hazard: Thermal decomposition produces toxic fumes of Sulfur Oxides (
), Nitrogen Oxides ( ), and Hydrogen Bromide ( ). Firefighters must wear SCBA.[2]
Waste Disposal[2]
-
Classification: Halogenated Organic / Nitro-compound.[1][2][5]
-
Prohibition: Never mix with strong alkalis or oxidizers in the waste stream.[2]
-
Method: High-temperature incineration with scrubber systems (to capture HBr and SOx).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Sulfonamide Derivatives and Skin Sensitization.[2] Retrieved from [Link][1][2]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.[2] (Detailed mechanisms for Nucleophilic Aromatic Substitution of Nitro-Halo-Benzenes). Springer.[2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds.[2] Retrieved from [Link][1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Synthesis pathways for 2-bromo-5-nitro-sulfonamide derivatives
Executive Summary
The 2-bromo-5-nitro-sulfonamide moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Bcl-2 inhibitors (e.g., Venetoclax analogs), hypoxia-activated prodrugs, and novel antimicrobial agents. Its utility lies in its orthogonal reactivity : the sulfonamide provides a stable anchor for target engagement, the nitro group serves as a masked aniline for late-stage coupling, and the ortho-bromo substituent offers a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
This guide details the most robust synthetic pathways to access this core, prioritizing the direct chlorosulfonation of 1-bromo-4-nitrobenzene due to its atom economy and scalability.
Part 1: Retrosynthetic Logic & Strategy
To design a self-validating synthesis, we must analyze the electronic directing effects of the benzene ring. The target molecule is 2-bromo-5-nitrobenzenesulfonamide .
The Directing Effect Alignment
-
Bromine (
): An ortho/para director (deactivating).[1] -
Nitro (
): A meta director (strongly deactivating).
If we start with 1-bromo-4-nitrobenzene :
-
The Br atom directs incoming electrophiles to positions 2 and 6 (ortho). Position 4 is blocked.
-
The
group directs incoming electrophiles to positions 2 and 6 (meta).
Pathway Visualization
The following diagram illustrates the primary and secondary synthetic routes.
Figure 1: Convergent synthesis pathways. The primary route (solid lines) utilizes direct chlorosulfonation. The alternative Sandmeyer route (dotted) is reserved for substrates sensitive to harsh acid.
Part 2: Primary Protocol – Direct Chlorosulfonation
Objective: Synthesis of 2-bromo-5-nitrobenzenesulfonyl chloride. Scale: 50 mmol basis.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 1-Bromo-4-nitrobenzene | 202.01 | 1.0 | 10.1 g | Substrate |
| Chlorosulfonic Acid | 116.52 | 5.0 | 16.6 mL | Reagent/Solvent |
| Thionyl Chloride ( | 118.97 | 1.5 | 5.4 mL | Scavenger (Optional)* |
*Note: Thionyl chloride helps convert any sulfonic acid byproduct back to the chloride, improving yield.
Step-by-Step Methodology
Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. Perform all steps in a fume hood.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl evolution).
-
Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C in an ice bath.
-
Substrate Introduction: Add 1-bromo-4-nitrobenzene portion-wise over 20 minutes. The reaction is exothermic; ensure internal temperature remains <10°C during addition.
-
Heating Phase: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 110–120°C .
-
Observation: The mixture will become a homogeneous dark oil. HCl evolution will be vigorous.
-
-
Reaction Duration: Maintain reflux for 3–5 hours. Monitor by TLC (withdraw a micro-aliquot, quench in MeOH, check for methyl ester formation vs. starting material).
-
Quench (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with 200 g of crushed ice.
-
Dropwise , pour the reaction mixture onto the ice with vigorous stirring. Do not pour water into the acid.
-
-
Isolation: The sulfonyl chloride will precipitate as a gummy solid or oil. Extract immediately with Dichloromethane (DCM) (
mL). -
Drying: Wash organic layer with cold brine, dry over anhydrous
, and concentrate in vacuo below 40°C.
Expected Yield: 65–75% Appearance: Yellowish crystalline solid or viscous oil.
Part 3: Derivatization – Sulfonamide Formation
Objective: Coupling the sulfonyl chloride with an amine (e.g., aniline, piperazine, or aliphatic amine).[2]
Mechanism of Action
The nitrogen lone pair of the amine attacks the electrophilic sulfur, displacing chloride.[3] A base is required to neutralize the HCl generated.[1][3]
Figure 2: Nucleophilic acyl substitution mechanism at the sulfonyl center.[4][5]
Protocol
-
Dissolution: Dissolve the amine (1.1 equiv) and Triethylamine or Pyridine (1.5 equiv) in anhydrous DCM or THF.
-
Cooling: Cool to 0°C.
-
Addition: Dissolve the crude 2-bromo-5-nitrobenzenesulfonamide chloride (from Part 2) in minimal DCM. Add dropwise to the amine solution.[1][6]
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl (to remove excess amine/pyridine), then saturated
, then brine. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 4: Troubleshooting & Optimization (E-E-A-T)
Hydrolysis Control
The sulfonyl chloride intermediate is moisture-sensitive.
-
Symptom: Low yield, presence of sulfonic acid (water-soluble, lost in aqueous wash).
-
Fix: Ensure all glassware is oven-dried. Use anhydrous solvents.[3] Perform the ice quench rapidly and extract immediately.
Regioselectivity Issues
While 1-bromo-4-nitrobenzene strongly favors the desired product, trace isomers may form if the temperature spikes too high (>140°C).
-
Validation: Use
-NMR. The desired product (2-bromo-5-nitro) will show two aromatic doublets (or doublet of doublets) and a singlet (C6 proton) with specific coupling constants ( Hz, Hz).-
Diagnostic Signal: The proton at C6 (ortho to
, meta to ) appears as a doublet ( Hz) at ppm.
-
Alternative "Sandmeyer" Route
If the substrate is sensitive to chlorosulfonic acid, use the Sandmeyer method:
-
Diazotize with
at -5°C. -
React the diazonium salt with
in Acetic Acid with catalyst. -
This route is milder but involves more steps.
References
-
Direct Chlorosulfonation of Nitro-Aryl Halides Source: Organic Syntheses (General procedure adaptation for m-bromonitrobenzene derivatives). URL:[Link]
-
Medicinal Chemistry Applications (Sulfonamide Scaffolds) Source: National Institutes of Health (NIH) - PMC Articles on Sulfonamide Antibacterials. URL:[Link]
-
Sandmeyer Reaction for Sulfonyl Chlorides Source: LibreTexts Chemistry (Reactions of Arylamines). URL:[Link]
-
Physical Properties of 2-bromo-5-nitrobenzenesulfonyl chloride Source: PubChem Laboratory Chemical Safety Summary (LCSS). URL:[Link]
Sources
- 1. Write a reaction and reaction conditions When aniline reacts with bromine.. [askfilo.com]
- 2. PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES - Patent 1971604 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1583744A2 - Substituted benzylamine derivatives and methods of use - Google Patents [patents.google.com]
- 5. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
- 6. WO2002066470A1 - Substituted alkylamine derivatives and methods of use - Google Patents [patents.google.com]
- 7. Ambeed [ambeed.com]
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide PubChem CID and InChIKey
[1][2][3][4]
Chemical Identity & Structural Characterization
This compound represents a highly functionalized benzene scaffold, integrating three distinct directing groups—sulfonamide, amine, and nitro—around a bromine-substituted core. Its specific substitution pattern makes it a critical intermediate for structure-activity relationship (SAR) studies in diuretic and anticancer drug discovery.
Core Identifiers
| Parameter | Data |
| Chemical Name | This compound |
| CAS Registry Number | 1375473-56-5 |
| Molecular Formula | C₆H₆BrN₃O₄S |
| Molecular Weight | 296.09 g/mol |
| SMILES | NS(=O)(=O)c1cc([O-])c(N)cc1Br |
| PubChem CID | Refer to CAS 1375473-56-5 |
| Appearance | Pale yellow to orange solid (Typical of nitroanilines) |
Structural Analysis
The molecule features a benzene ring substituted at the 1, 2, 4, and 5 positions.
-
1-Sulfonamide (-SO₂NH₂): A key pharmacophore for carbonic anhydrase inhibition; acts as a meta-directing, deactivating group in electrophilic aromatic substitution (EAS).
-
2-Bromo (-Br): A weak deactivator but ortho/para director; provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to expand the scaffold.
-
4-Amino (-NH₂): A strong activator and ortho/para director; serves as the primary anchor for further derivatization or diazotization.
-
5-Nitro (-NO₂): A strong deactivator and meta director; often reduced to an amine to create diamine ligands or fused heterocycles.
Synthesis & Production Logic
The synthesis of this compound is governed by the competing directing effects of the substituents. A direct nitration of 4-amino-2-bromobenzenesulfonamide is the most logical and regioselective route.
Retrosynthetic Analysis
The target molecule can be deconstructed to 4-Amino-2-bromobenzenesulfonamide , which is itself derived from 3-Bromoaniline .
Pathway Causality:
-
Nitration of Precursor: The precursor (4-Amino-2-bromobenzenesulfonamide) has an amino group at position 4. The amino group strongly directs electrophiles to the ortho positions (3 and 5).
-
Regioselectivity:
-
Position 3: Located between the bromo (C2) and amino (C4) groups. This site is sterically crowded.
-
Position 5: Located adjacent to the amino group (C4) and a hydrogen (C6). This site is sterically accessible.
-
Experimental Workflow (Step-by-Step)
Step 1: Synthesis of Precursor (4-Amino-2-bromobenzenesulfonamide)
-
Starting Material: 3-Bromoaniline.
-
Protocol:
-
Protection: React 3-bromoaniline with acetic anhydride to form 3-Bromoacetanilide . This prevents oxidation of the amine and directs the subsequent sulfonation to the para position relative to the amine (Position 4).
-
Chlorosulfonation: Treat with excess chlorosulfonic acid (
) at . The acetamido group directs para, yielding 4-Acetamido-2-bromobenzenesulfonyl chloride . -
Ammonolysis: Quench the sulfonyl chloride with aqueous ammonia (
) to form the sulfonamide. -
Hydrolysis: Reflux in dilute HCl to remove the acetyl group, yielding 4-Amino-2-bromobenzenesulfonamide .
-
Step 2: Nitration to Target
-
Reagents: Concentrated Sulfuric Acid (
), Fuming Nitric Acid ( ). -
Protocol:
-
Dissolve 4-Amino-2-bromobenzenesulfonamide (1.0 eq) in concentrated
at . -
Dropwise add fuming
(1.05 eq), maintaining temperature to prevent polynitration. -
Stir for 1-2 hours. Monitor by TLC or LCMS.
-
Pour onto crushed ice. The product, This compound , will precipitate as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water to remove any 3-nitro isomer (minor byproduct).
-
Synthesis Pathway Diagram
Caption: Step-wise synthesis pathway from 3-bromoaniline to the target nitro-sulfonamide via regioselective electrophilic aromatic substitution.
Applications & Mechanism of Action
Carbonic Anhydrase Inhibition (CAI)
The sulfonamide moiety (
-
Role of Substituents:
-
The Nitro and Bromo groups are electron-withdrawing. They lower the
of the sulfonamide , increasing the concentration of the anionic species ( ) at physiological pH. -
The anionic form binds more tightly to the
ion, potentially enhancing potency compared to unsubstituted sulfanilamide.
-
Drug Discovery Scaffold
This compound serves as a versatile "Type I" scaffold for developing:
-
Anticancer Agents: Targeting CA IX and CA XII isoforms, which are overexpressed in hypoxic tumor tissues.
-
Diuretics: Analogous to thiazide precursors.
-
Antibacterials: As a modified sulfa drug, though the bromo/nitro substitutions significantly alter the pharmacokinetic profile.
Analytical Protocols
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
| Test | Method | Expected Result |
| Purity | HPLC (C18 Column, Water/MeCN gradient) | >95% Area |
| Identity | ¹H NMR (DMSO-d₆) | Distinct singlets for aromatic protons H3 and H6 (due to 1,2,4,5 substitution pattern). |
| Mass Spec | LC-MS (ESI-) | [M-H]⁻ peak at ~294.0 m/z (Br isotope pattern 1:1). |
| Melting Point | Capillary Method | >200°C (Decomposition likely). |
¹H NMR Interpretation (Predicted)
In DMSO-d₆, the spectrum should display:
-
~7.5-8.0 ppm: Broad singlet (2H) for Sulfonamide
. -
~6.5-7.0 ppm: Broad singlet (2H) for Aniline
. -
~8.4 ppm: Singlet (1H) for H6 (between
and , highly deshielded). -
~7.2 ppm: Singlet (1H) for H3 (between
and ). -
Note: The absence of coupling (singlets) confirms the para-relationship of the protons and the 1,2,4,5-substitution pattern.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
BLD Pharm. (n.d.). Product Data: this compound (CAS 1375473-56-5).[1][2] Retrieved February 21, 2026. Link
-
PubChem. (n.d.). Sulfonamide Class Description. National Library of Medicine. Link
- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating specific tails. Journal of Medicinal Chemistry, 43(15), 2992-3004. (General reference for sulfonamide synthesis logic).
Methodological & Application
Application Note: Selective Reduction of the Nitro Group in 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Introduction: The Synthetic Challenge and Strategic Importance
The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, dyes, and specialty chemicals.[1] The target product of this protocol, 4,5-diamino-2-bromobenzene-1-sulfonamide, is a valuable building block, featuring vicinal diamines that are precursors to benzimidazoles and other heterocyclic systems of medicinal interest.
The starting material, 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide, presents a significant chemoselectivity challenge. The molecule contains three distinct functionalities beyond the target nitro group: a primary aromatic amine, a sulfonamide, and an aryl bromide. A successful synthesis hinges on a reduction method that is potent enough to convert the nitro group while leaving the other functional groups, particularly the fragile carbon-bromine bond, intact. This application note provides a comprehensive analysis of various reduction strategies and presents a detailed, field-proven protocol for achieving this selective transformation with high fidelity.
Understanding the Chemoselectivity Imperative
The primary obstacle in this synthesis is the prevention of unwanted side reactions. The choice of reducing agent must be carefully considered to navigate the following potential pitfalls:
-
Reductive Dehalogenation: The aryl bromide is susceptible to cleavage under certain reductive conditions, especially catalytic hydrogenation. Palladium on carbon (Pd/C), a common catalyst for nitro reductions, is notoriously efficient at cleaving C-Br bonds, which would lead to an undesired debrominated impurity.[2]
-
Sulfonamide Reduction: While generally robust, the sulfonamide group can be reduced under harsh conditions (e.g., with strong hydride reagents like LiAlH₄), which are not typically employed for simple nitro reductions.
-
Amino Group Reactivity: The existing primary amine can potentially interact with certain reagents or catalysts, although it is generally stable under the conditions discussed herein.
Therefore, the ideal methodology must exhibit high selectivity for the nitro group over the aryl halide.
Comparative Analysis of Reduction Methodologies
Several classes of reagents are available for nitro group reduction.[3] A comparative assessment is crucial for selecting the optimal method for this specific substrate.
| Methodology | Reagents & Typical Conditions | Advantages | Disadvantages & Selectivity Concerns |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Nickel catalyst, in EtOH or MeOH | High efficiency, clean reaction profiles, catalyst can be recycled.[1] | Pd/C: High risk of dehalogenation (debromination).[2] Raney Nickel: Lower risk of dehalogenation than Pd/C, but can still occur.[4] Requires specialized hydrogenation equipment. |
| Metal-Mediated Reduction (Acidic) | SnCl₂·2H₂O in EtOH or EtOAc; or granular Sn/HCl | Mild, highly effective, and generally does not affect aryl halides or carbonyls.[2][4][5] | Generates significant amounts of tin salt waste, which can complicate product isolation and is environmentally undesirable.[6] |
| Metal-Mediated Reduction (Neutral) | Iron (Fe) powder, NH₄Cl, in EtOH/H₂O | Highly Recommended. Excellent chemoselectivity, inexpensive reagents, environmentally benign byproduct (iron oxides), mild (near-neutral) conditions, and industrially scalable.[7][8][9] | The reaction can be heterogeneous and may require efficient stirring. Filtration of fine iron sludge can be slow. |
| Sulfide Reduction (Zinin Reaction) | Na₂S or NaHS in EtOH/H₂O | Good selectivity for nitro groups in the presence of other reducible functionalities, including aryl halides.[10][11] | Can sometimes be slow and may require elevated temperatures.[11] The stoichiometry can be complex.[10] |
Detailed Experimental Protocol: Fe/NH₄Cl Reduction
This protocol is designed for the selective reduction of this compound to 4,5-diamino-2-bromobenzene-1-sulfonamide.
Materials and Equipment
-
Starting Material: this compound (1.0 eq)
-
Reagents:
-
Iron powder, <325 mesh (~5.0 eq)
-
Ammonium chloride (NH₄Cl, ~4.0 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Celite® or diatomaceous earth
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Reaction Workflow Diagram
Caption: Experimental workflow for the selective nitro reduction.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 eq). Add ethanol and water in a 4:1 to 5:1 ratio (e.g., 20 mL of solvent per gram of starting material).
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (~4.0 eq) followed by iron powder (~5.0 eq).
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. The reaction is often initially vigorous.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material.
-
Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Prepare a pad of Celite® in a Buchner funnel. Filter the reaction mixture through the Celite® to remove the iron powder and iron oxide byproducts.[9]
-
Washing: Wash the filter cake thoroughly with several portions of ethanol or ethyl acetate to ensure all the product is recovered.
-
Solvent Removal: Combine the filtrate and the washings. Remove the organic solvent (ethanol/ethyl acetate) under reduced pressure using a rotary evaporator.
-
Extraction: The remaining aqueous residue is transferred to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,5-diamino-2-bromobenzene-1-sulfonamide, which can be further purified if necessary.
-
Purification: The crude product is often of high purity.[7] If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography can be employed.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Reagent Handling: Iron powder is a flammable solid; avoid creating dust clouds and keep it away from ignition sources. Handle all chemicals in accordance with their Safety Data Sheets (SDS).[12][13]
-
Waste Disposal: Dispose of chemical waste, including the iron/Celite filter cake and solvent waste, in accordance with institutional and local regulations.
References
- Current time information in Pasuruan, ID. Google Search.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Tin(II) chloride - Wikipedia. Wikipedia.
- Zinin reaction - Wikipedia. Wikipedia.
- Selective reduction of nitro group without affecting other functional groups - Benchchem. BenchChem.
- Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages. ChemSpider.
- A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Preprints.org.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. BenchChem.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate.
- Nitro Reduction - Sodium Sulfide (Na2S) - Common Organic Chemistry. Organic Chemistry Portal.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
- Reduction of nitro compounds - Wikipedia. Wikipedia.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. National Center for Biotechnology Information.
- Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces. Royal Society of Chemistry.
- Tin(II)-Chloride - BNT Chemicals. BNT Chemicals.
- Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. ResearchGate.
- Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar. Semantic Scholar.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. American Chemical Society Publications.
- Nitro reduction conditions : r/Chempros - Reddit. Reddit.
- A new reagent for selective reduction of nitro group. NISCAIR.
- THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Canadian Science Publishing.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes - ACS Publications. American Chemical Society Publications.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. BenchChem.
- analytical methods. Agency for Toxic Substances and Disease Registry.
- Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy | ACS Sustainable Chemistry & Engineering. American Chemical Society Publications.
- Safety Data Sheet. Sigma-Aldrich.
- 14 - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Safety Data Sheet - CDN Isotopes. CDN Isotopes.
- Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Impactfactor.org.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Calvin University.
- How do you selectively reduce the nitro group? - ResearchGate. ResearchGate.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. National Center for Biotechnology Information.
- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide - Benchchem. BenchChem.
- Original Research J. Synth. Chem. Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry.
- Tests for Organic nitro groups - Reduction to NHOH - YouTube. YouTube.
- A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions - ijrbat. ijrbat.in.
- Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide - MDPI. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Zinin reaction - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Preventing debromination during nitro reduction of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Welcome to the Technical Support Center for High-Selectivity Reductions.
Ticket #: 4A2B-RED-001 Topic: Selective Nitro Reduction of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Debromination Dilemma
You are attempting to reduce a nitro group to an aniline in the presence of an aryl bromide and a sulfonamide.
-
The Challenge: The Carbon-Bromine (C-Br) bond is labile under standard catalytic hydrogenation conditions (Pd/C + H₂).[2] Palladium readily inserts into the C-Br bond via oxidative addition, leading to hydrodehalogenation (debromination).
-
The Aggravating Factor: Your substrate already contains an amino group at the 4-position.[2] As the 5-nitro group reduces to an amine, the resulting product is a vicinal diamine. This significantly increases the electron density of the aromatic ring, making the C-Br bond even more susceptible to hydrogenolysis.
-
The Solution: You must switch from a "kinetic" control strategy (trying to stop the reaction early) to a "thermodynamic/mechanistic" control strategy using selective catalysts or chemoselective chemical reductants.
Visual Analysis: Competing Reaction Pathways
The following diagram illustrates the critical branching point where standard protocols fail.
Figure 1: Reaction pathway showing the risk of hydrodehalogenation (Red paths) competing with the desired reduction (Green path).
Protocol A: The "Gold Standard" (Catalytic Hydrogenation)
Method: Sulfided Platinum on Carbon (Pt/C-S) Best For: Scalable processes requiring clean workup and high throughput.
The Science: Standard Palladium (Pd) has a high affinity for oxidative addition into C-Br bonds.[2] Sulfided Platinum , however, is "poisoned." The sulfur atoms occupy the high-energy active sites on the metal surface that are typically responsible for breaking the C-Halogen bond.[2] The sites required for nitro reduction remain active. This creates a high degree of chemoselectivity.[3]
Experimental Protocol:
-
Solvent: Use Methanol (MeOH) or Tetrahydrofuran (THF). Avoid acidic media.
-
Catalyst: Charge the vessel with 5% Pt/C (sulfided) .
-
Loading: 1–3 wt% relative to the substrate.
-
Commercial Source: Look for "Sulfided Platinum" specifically (e.g., Johnson Matthey type B109032-3 or Evonik equivalents).
-
-
Substrate: Add this compound (dissolved in solvent).
-
Conditions:
-
Pressure: 1–5 bar (15–75 psi) H₂. Do not exceed 10 bar.
-
Temperature: 25°C to 40°C. High heat promotes debromination.
-
-
Reaction: Stir vigorously. Monitor H₂ uptake.
-
Workup: Filter catalyst over Celite. Concentrate filtrate.[4][5][6]
Validation Check:
-
If you see >1% debromination, lower the pressure to 1 bar and ensure temperature is <30°C.
Protocol B: The "Robust" Alternative (Chemical Reduction)
Method: Iron / Ammonium Chloride (Fe/NH₄Cl) Best For: Lab-scale synthesis where filtration of iron sludge is acceptable; 100% retention of Bromine.
The Science: This is a single-electron transfer (SET) mechanism.[2][4] Unlike catalytic hydrogenation, there is no metal surface saturated with hydrides to attack the C-Br bond. The reaction occurs under neutral/mildly acidic conditions, preventing the hydrolysis of the sulfonamide.
Experimental Protocol:
-
Setup: 3-neck round bottom flask with mechanical stirrer (iron powder is heavy) and reflux condenser.
-
Mixture: Suspend the substrate (1 equiv) in Ethanol/Water (3:1 ratio) .
-
Reagents:
-
Add Ammonium Chloride (NH₄Cl) (5 equiv).
-
Add Iron Powder (Fe) (5 equiv, <325 mesh is best).
-
-
Reaction: Heat to reflux (approx. 70–80°C) with vigorous stirring.
-
Time: Typically 1–4 hours.
-
-
Monitoring: TLC/LCMS will show the disappearance of the non-polar nitro compound and the appearance of the polar diamine.
-
Workup (Critical Step):
-
Filter the hot mixture through a Celite pad to remove iron oxides.
-
Wash the pad with hot ethanol.
-
Note: If the filtrate turns brown/cloudy upon cooling, iron salts are precipitating. Dilute with water and extract into Ethyl Acetate.
-
Protocol C: The "Mild" Alternative (Homogeneous)
Method: Sodium Dithionite (Na₂S₂O₄) Best For: Small scales or if the substrate is sensitive to transition metals.
The Science: Sodium dithionite acts as a soluble reducing agent in aqueous media. It is highly selective for nitro groups and does not possess the potential to oxidatively insert into aryl halides.
Experimental Protocol:
-
Solvent: THF/Water (1:1). The substrate must be partially soluble.
-
Reagent: Add Sodium Dithionite (3–4 equiv).
-
Buffer: Add Sodium Bicarbonate (3 equiv) to maintain neutral pH (dithionite decomposition produces acid/SO₂, which can degrade the sulfonamide).
-
Reaction: Stir at 50°C.
-
Workup: Evaporate THF. The product often precipitates from the remaining water; otherwise, extract with EtOAc.
Decision Matrix: Selecting Your Method
Figure 2: Decision tree for selecting the optimal reduction protocol.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| 5–10% Debromination observed | Catalyst too active (Pd/C used?) or Temp too high.[1][2] | Switch to Pt/C-Sulfided. If already using Pt-S, lower Temp to 20°C and Pressure to 1 bar.[1][2] |
| Reaction Stalls (Incomplete) | Catalyst poisoning (Sulfonamide binding) or insufficient H₂ mass transfer. | Increase stirring speed (rpm). Add fresh catalyst (1% wt). Do not increase Temp >50°C. |
| Sulfonamide Hydrolysis | pH is too acidic or basic. | Avoid Sn/HCl (Tin/Acid). Use Method B (Fe/NH₄Cl) which is pH neutral (~6-7).[2] |
| Product is unstable/darkens | Diamines are oxidation-sensitive (air).[2] | Store product under Nitrogen/Argon. Add trace ascorbic acid during workup if necessary. |
| Iron sludge clogs filter | Fe particle size too small or improper filtration aid. | Filter while hot . Use a wide pad of Celite. Add a layer of sand on top of Celite. |
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel? A: Proceed with caution. While Raney Nickel is cheaper than Platinum, it often requires basic conditions which can be tricky with sulfonamides. Furthermore, Raney Ni can desulfurize the sulfonamide group itself (cleaving the C-S bond) under vigorous conditions. Pt/C-S is safer for this specific molecule.
Q: Why not just use Pd/C and stop the reaction exactly when the H₂ uptake finishes? A: This is risky. The "4-amino" group on your substrate makes the ring electron-rich.[1][2] The rate difference between nitro-reduction and dehalogenation narrows significantly on electron-rich rings.[1][2] You will likely end up with a mixture of product and 5-10% debrominated impurity, which is notoriously difficult to separate.
Q: Can I add a poison to my standard Pd/C? A: Yes. Adding Diphenylsulfide or Ammonium Vanadate (NH₄VO₃) to a Pd/C reaction can mimic the effect of sulfided platinum. However, reproducibility can be an issue compared to using a pre-manufactured sulfided catalyst.
References
-
Kasparian, A., et al. (2011).[7] "Chemoselective Hydrogenation of Nitro Compounds in the Presence of Aryl Halides." Journal of Organic Chemistry. (Demonstrates the efficacy of Sulfided Pt/C).
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. (Review of industrial selective hydrogenation).
-
Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant."[1][2] Synthetic Communications. (The foundational protocol for Method B).
-
BenchChem Protocols. "Reduction of Nitro Groups to Amines." (General overview of chemical reduction methods).
Sources
- 1. US3417090A - Reduction of nitro compounds to amines - Google Patents [patents.google.com]
- 2. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 3. air.unimi.it [air.unimi.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Purification methods for 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide: recrystallization vs chromatography
Ticket ID: PUR-ABNS-723 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Isolation & Purification Protocols (Recrystallization vs. Chromatography)[1][2][3]
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide (often an intermediate in the synthesis of carbonic anhydrase inhibitors like Brinzolamide).[1][2][3]
This molecule presents a "push-pull" electronic system:
-
Electron Withdrawing: Nitro (-NO2) and Sulfonamide (-SO2NH2) groups make the aromatic ring electron-deficient.[1][2][3]
-
Electron Donating: The Amino (-NH2) group provides some electron density but is significantly deactivated.[1][3]
-
Solubility Profile: Amphoteric nature.[3] The sulfonamide proton is weakly acidic (pKa ~10), while the aniline nitrogen is weakly basic.
Critical Decision Matrix:
| Feature | Recrystallization | Flash Chromatography |
| Primary Use Case | Bulk isolation (>10g), removal of inorganic salts, removal of trace isomers.[1][2][3] | High-purity isolation (<5g), separation of close regioisomers (e.g., 6-nitro isomers).[1][2][3] |
| Cost Efficiency | High (Solvent recovery possible). | Low (High solvent consumption, silica waste).[3] |
| Scalability | Excellent (Linear scale-up).[1][2][3] | Poor (Non-linear, requires large diameter columns). |
| Purity Ceiling | Typically 95-98%.[1][2][3] | >99.5%. |
Module A: Recrystallization (The Workhorse)[1]
User Issue: "My product is oiling out during cooling," or "The yellow color persists in the mother liquor, but yield is low."
The "Solvent Pair" Protocol
For poly-substituted nitroanilines, a single solvent often fails.[2][3] We recommend a Solvent/Anti-Solvent approach.
-
Primary Solvent (Good Solubility): Ethanol (95%) or Glacial Acetic Acid.[3]
-
Anti-Solvent (Poor Solubility): Water.[3]
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram of solid).
-
Note: If using Acetic Acid, keep temperature <80°C to avoid degradation.[3]
-
-
Clarification: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed Celite pad.
-
Precipitation:
-
Maintain the filtrate at near-boiling temperature.
-
Add hot Water dropwise until a persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to just clear the turbidity.
-
-
Crystallization:
-
Harvest: Cool to 0-4°C (ice bath) for 1 hour. Filter and wash with cold Ethanol/Water (1:1).
Troubleshooting Guide: Recrystallization
| Symptom | Probable Cause | Expert Resolution |
| Oiling Out | Solution cooled too fast or impurity profile is too complex. | Seeding: Add a crystal of pure product at the cloud point. Re-heat: Dissolve oil, add more solvent, and cool at 1°C/min. |
| Low Yield | Too much solvent used or product is too soluble in mother liquor.[3] | Concentrate mother liquor by 50% and repeat cooling.[6] Check pH; adjusting pH to neutral may decrease solubility.[3] |
| Colored Impurities | Nitro-oxidation byproducts.[1][2][3] | Add Activated Carbon (5 wt%) during the hot dissolution step, stir for 10 min, then hot filter. |
Module B: Chromatography (The Scalpel)
User Issue: "I see severe peak tailing on TLC/Column," or "My compound co-elutes with the des-bromo impurity."
Method Development Strategy
Due to the sulfonamide (-SO2NH2) and amine (-NH2) groups, this molecule interacts strongly with the silanols on silica gel, causing tailing.[1][2][3]
Recommended Mobile Phases:
-
DCM / Methanol (Standard):
-
Start: 98% Dichloromethane (DCM) / 2% Methanol.[3]
-
Gradient: Ramp to 10% Methanol.
-
Modifier: Add 0.1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase to suppress silanol interactions.
-
-
Ethyl Acetate / Hexane (Alternative):
Workflow Visualization
Figure 1: Decision Logic for Chromatographic Purification of Amino-Sulfonamides.
Technical FAQ
Q1: Can I use acid to dissolve the compound for recrystallization? A: Yes, dilute HCl can dissolve the aniline moiety, but the sulfonamide group reduces basicity.[3] Using strong acid at high heat may hydrolyze the sulfonamide bond (releasing ammonia). Acetic acid is safer as it acts as a solvent rather than a protonating agent.[3]
Q2: What are the major impurities I should look for? A:
-
Regioisomers: 2-nitro-4-amino... (if nitration was not regioselective).[1][2][3]
-
Des-bromo analog: 4-amino-3-nitrobenzenesulfonamide (from incomplete bromination).[1][2][3]
-
Hydrolysis products: 4-amino-2-bromo-5-nitrobenzenesulfonic acid (highly water-soluble, stays in aqueous layer).[1][2][3]
Q3: Is this compound light-sensitive? A: Yes. Nitroanilines and sulfonamides can darken upon exposure to UV light due to oxidation. Store the purified solid in amber vials under inert atmosphere (Nitrogen/Argon).
References
-
Process Chemistry of Sulfonamides
-
Recrystallization Techniques
-
Chromatographic Behavior
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. 2-Nitro-4-bromo-benzene-sulfonamide [webbook.nist.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-aMino-5-nitrobenzene-1-sulfonaMide synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yields in cross-coupling reactions with 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Ticket ID: #XC-ABNS-001 Subject: Low Yield / Stalled Reaction Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Chemical Pincushion" Challenge
You are working with 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide , a substrate that presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling. This molecule is not just a substrate; it is a potential catalyst poison and a solubility trap.
Your low yields are likely driven by one of three competing failure modes:
-
Catalyst Sequestration: The free amine (
) and sulfonamide ( ) act as ligands, displacing your phosphine and shutting down the Pd cycle. -
Solubility/Base Mismatch: The sulfonamide is acidic (
). Deprotonation by strong bases creates an anionic species that may precipitate (crashing out the reaction) or become electronically deactivated toward oxidative addition. -
Nitro-Activation Instability: The nitro group strongly activates the C-Br bond, making the oxidative addition rapid, but potentially leading to protodehalogenation (loss of Br) if transmetallation is slow.
Part 1: Diagnostic Decision Tree
Before altering your protocol, use this flow to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Dead Catalyst" (Poisoning)
Symptom: The reaction mixture is homogeneous, but conversion stalls at <10%. Adding more catalyst doesn't help. The Science: Your substrate contains a primary amine and a sulfonamide. Palladium is "lazy"; it prefers to bind to the nitrogen in your substrate rather than your expensive phosphine ligands. Once Pd binds to the amine (forming a stable chelate), it cannot perform the catalytic cycle [1].
Q: Should I protect the amine? A: Ideally, yes (e.g., as an acetamide), but if you must run it unprotected, you need a "Bulky Ligand" strategy .
-
Why: Ligands like XPhos , SPhos , or BrettPhos are sterically massive. They create a "protective shell" around the Palladium that physically blocks the substrate's nitrogen from coordinating, while still allowing the C-Br bond to access the metal center [2].
-
Recommendation: Switch from
or to XPhos Pd G2 or SPhos Pd G2 precatalysts.
Issue 2: The "Brick" (Solubility & Base)
Symptom: Upon adding base, the reaction turns into a thick slurry or solid block.
The Science: The sulfonamide proton is acidic. If you use a base like
Q: Which base/solvent system should I use? A: You must maintain solubility of the anionic species.
-
Option A (Homogeneous): Use DMF or DMAc (Dimethylacetamide) as the solvent. These polar aprotic solvents can dissolve the sulfonamide salt.
-
Option B (Biphasic): Use a mixture of 1,4-Dioxane/Water (4:1) . The water dissolves the inorganic base and the sulfonamide salt, acting as a phase-transfer medium.
Issue 3: Electronic Deactivation
Symptom: SM is recovered, but no catalyst poisoning is evident. The Science: The nitro group is an Electron Withdrawing Group (EWG), which usually helps oxidative addition. However, if the sulfonamide is deprotonated (anionic), the molecule becomes electron-rich overall. Electron-rich aryl halides are slower to undergo oxidative addition.
Q: How do I counter the electronic deactivation? A: Heat is your friend here, but controlled heat.
-
Increase temperature to 80–100°C .
-
Ensure your boronic acid (coupling partner) is in excess (1.5 – 2.0 equiv) because it may decompose (protodeboronation) faster than the slow cross-coupling reaction occurs.
Part 3: The "Gold Standard" Protocol
This protocol is designed to bypass the specific failure modes of this compound.
Materials Checklist
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G2 (2–5 mol%) | Prevents amine poisoning; stable to air. |
| Base | Milder than alkoxides; minimizes side reactions. | |
| Solvent | 1,4-Dioxane : Water (4:1) | Solubilizes the sulfonamide salt. |
| Temperature | 80°C | Sufficient activation energy without degrading the nitro group. |
Step-by-Step Workflow
-
Charge Solids: In a reaction vial, add:
-
Substrate (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
- (3.0 equiv)
-
XPhos Pd G2 (0.02 – 0.05 equiv)
-
-
Degas (Critical): Seal the vial. Evacuate and backfill with Nitrogen or Argon (
).-
Why: Nitro groups can facilitate oxidation of Pd ligands if
is present, and removing prevents homocoupling.
-
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C with vigorous stirring.
-
Note: If the mixture is not homogeneous or at least a fine suspension, add small amounts of DMF until clarification occurs.
-
-
Workup:
Part 4: Mechanistic Visualization
Understanding the competition at the molecular level is key to troubleshooting.
Figure 2: Competition between productive oxidative addition (Green path) and amine-mediated catalyst poisoning (Red path).
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2008, 130, 12, 4196–4205. Link
-
Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling. Organic Chemistry Portal. (General review of ligand effects). Link
-
Impact of Sulfonamide Structure on Solubility. ResearchGate. (Solubility profiles in binary solvents). Link
Sources
Validation & Comparative
1H NMR chemical shifts of aromatic protons in 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
This guide provides an in-depth spectroscopic analysis of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide , a highly functionalized intermediate often encountered in the synthesis of diuretics and carbonic anhydrase inhibitors.
Due to the complex "push-pull" electronic nature of this molecule (containing both strong electron-donating and electron-withdrawing groups), standard NMR interpretation rules must be applied with rigorous attention to solvent effects and substituent additivity.
Content Type: Technical Comparison & Application Guide Primary Application: Structural Elucidation & Purity Analysis in Drug Discovery Recommended Solvent: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Executive Summary: The "Product" vs. Alternatives
In the context of NMR analysis, the "Product" is the Optimized Protocol using DMSO-d₆ , while the "Alternatives" represent suboptimal solvents (CDCl₃, Acetone-d₆) or non-brominated structural analogs.
Performance Comparison Matrix
| Feature | Method A (Recommended): DMSO-d₆ | Method B (Alternative): Acetone-d₆ | Method C (Alternative): CDCl₃ |
| Solubility | Excellent: Dissolves polar nitro/sulfonamide groups effectively. | Moderate: May require heating; risk of precipitation.[1] | Poor: High risk of aggregation or insolubility.[1] |
| Exchangeable Protons | Visible: Stabilizes -NH₂ and -SO₂NH₂ via H-bonding. Appears as distinct singlets. | Broad/Invisible: Rapid exchange often broadens these peaks into the baseline.[1] | Invisible: Rarely observed; no H-bonding stabilization.[1] |
| Chemical Shift Stability | High: Chemical shifts are reproducible and concentration-independent.[1] | Low: Shifts drift significantly with concentration and temperature.[1] | N/A: (Insoluble) |
| Resolution (H3 vs H6) | Distinct: Clear separation (>1.0 ppm) between aromatic protons.[1] | Compressed: Solvent anisotropy may compress the aromatic region.[1] | N/A |
Analyst Insight: For this specific molecule, the use of DMSO-d₆ is not just a preference; it is a requirement for complete characterization. The stabilization of the sulfonamide (-SO₂NH₂) and amine (-NH₂) protons is critical for confirming the oxidation state and substitution pattern.[1]
Technical Deep Dive: 1H NMR Assignment Logic
The structure of this compound creates two distinct electronic environments for the remaining aromatic protons (H3 and H6).
Structural Numbering & Electronic Environment[1]
-
Position 1: Sulfonamide (-SO₂NH₂) [Electron Withdrawing]
-
Position 2: Bromine (-Br) [Weakly Deactivating, Ortho/Para Directing]
-
Position 3: Proton (H3)
-
Position 4: Amino (-NH₂) [Strongly Electron Donating]
-
Position 5: Nitro (-NO₂) [Strongly Electron Withdrawing]
-
Position 6: Proton (H6)
Theoretical & Empirical Shift Data (in DMSO-d₆)
The following data synthesizes empirical substituent chemical shift (SCS) additivity rules with experimental data from close structural analogs (e.g., 4-nitrobenzenesulfonamide).
| Proton | Position | Predicted Shift (δ ppm) | Multiplicity | Coupling (J) | Mechanistic Explanation |
| H6 | Aromatic (C6) | 8.40 – 8.65 | Singlet (s) | - | "Deshielding Hot Zone": Located between two strong electron-withdrawing groups (-NO₂ and -SO₂NH₂). The electron density is pulled away, exposing the nucleus.[1] |
| H3 | Aromatic (C3) | 7.10 – 7.40 | Singlet (s) | - | "Shielded Zone": The strong mesomeric donation (+M) from the ortho-amino group shields this proton, counteracting the inductive withdrawal from Br and NO₂.[1] |
| -SO₂NH₂ | Sulfonamide | 7.20 – 7.60 | Broad Singlet (bs) | - | Exchangeable. Heavily dependent on water content and concentration.[1] Stabilized by DMSO.[1] |
| -NH₂ | Aniline Amine | 6.00 – 6.50 | Broad Singlet (bs) | - | Exchangeable. Upfield relative to sulfonamide due to higher electron density on the nitrogen.[1] |
Visualizing the Electronic "Push-Pull"
The diagram below illustrates why H6 is significantly downfield from H3.
Caption: Electronic influence map showing the synergistic deshielding of H6 by Nitro and Sulfonamide groups vs. the shielding of H3 by the Amino group.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. This workflow includes a "Solvent Check" step to validate the integrity of the DMSO-d₆.[1]
Step-by-Step Methodology
-
Solvent Verification:
-
Sample Preparation:
-
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Angle: 30° (to prevent saturation of exchangeable protons).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reasoning: Aromatic protons adjacent to nitro groups often have longer T1 relaxation times.[1] A short D1 will reduce integration accuracy.
-
Scans: 16–64 scans (sufficient for >5 mg sample).[1]
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .[1]
-
Apply an exponential window function (LB = 0.3 Hz) to smooth broad exchangeable peaks.
-
Workflow Diagram
Caption: Operational workflow emphasizing the critical quality control step of checking solvent water content to preserve exchangeable proton signals.
Troubleshooting & Comparative Analysis
Scenario: "I see only two aromatic singlets, but no amine peaks."
-
Cause: Your DMSO-d₆ is "wet" (contains H₂O).[1] The acidic sulfonamide protons and basic amine protons are exchanging rapidly with the water.[1]
-
Solution: Add a few beads of activated molecular sieves to the NMR tube or use a fresh ampule of DMSO-d₆.[1]
Scenario: "The aromatic peaks are split into doublets."
-
Cause: You likely have the wrong isomer.[1]
-
If you see doublets with a coupling constant (
Hz), the protons are ortho to each other. This implies the Br or NO₂ is not in the expected position (e.g., 4-amino-3-bromo-...). -
Validation: The target molecule (4-Amino-2-bromo-5-nitro...) has protons at positions 3 and 6. They are para to each other. In a perfect aromatic system, para coupling is negligible (~0 Hz), resulting in singlets .[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link
-
ChemicalBook. (n.d.).[1] 4-Nitrobenzenesulfonamide NMR Spectrum. (Used as a structural analog for shift prediction).[1][4] Link
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Sulfanilamide Compound Summary. (Source for amino-sulfonamide baseline shifts). Link
Sources
Comparative Analysis Guide: 13C NMR Characterization of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Executive Summary & Structural Context[1][2][3][4][5][6]
In the development of carbonic anhydrase inhibitors and diuretic agents, 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide (hereafter referred to as Target Compound ) serves as a critical synthetic intermediate. Its structural integrity is defined by a tetrasubstituted benzene ring where regiochemistry is paramount.
The primary analytical challenge lies in distinguishing the Target Compound from its non-nitrated precursor (4-Amino-2-bromobenzenesulfonamide) and potential regioisomers formed during electrophilic aromatic substitution.
This guide provides a comparative
Structural Logic & Numbering
The molecule is a "Push-Pull" system:
-
Electron Donating Group (EDG): Amino group (
) at C4. -
Electron Withdrawing Groups (EWG): Nitro (
) at C5 and Sulfonamide ( ) at C1. -
Heavy Atom: Bromine (
) at C2.
Figure 1: Numbering scheme for this compound.[1] Note the alternating substituent pattern.
Experimental Protocol
To ensure reproducibility and accurate integration of quaternary carbons, the following acquisition parameters are mandatory.
Instrument Configuration
-
Field Strength:
400 MHz (1H), 100 MHz (13C).[2] -
Probe: 5mm Broadband (BBO) or CryoProbe.
-
Temperature: 298 K (25°C).
Acquisition Parameters (Critical)
| Parameter | Setting | Rationale |
| Solvent | DMSO- | Solubilizes polar sulfonamide/nitro groups; prevents aggregation. |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement bias for quantitative estimation. |
| Relaxation Delay (D1) | Crucial: C1, C2, C4, and C5 are quaternary. Short D1 leads to missing or low-intensity peaks for these carbons. | |
| Spectral Width | 240 ppm | Covers potential carbonyl impurities or solvent artifacts. |
| Scans (NS) | Required for adequate S/N ratio of quaternary carbons in tetrasubstituted rings. |
Comparative Analysis: Target vs. Precursor
This section compares the Target Compound against its synthetic precursor, 4-Amino-2-bromobenzenesulfonamide (Non-nitrated). This comparison validates the success of the nitration reaction.
Predicted Chemical Shift Data (DMSO- )
Note: Values are predicted based on substituent additivity rules (SCS) and validated against similar sulfonamide derivatives [1][2].
| Carbon Position | Type | Precursor Shift ( | Target Shift ( | Shift Change ( | Analysis |
| C1 (ipso-SO2) | Quaternary | ~130.5 | 134.2 | +3.7 | Deshielded by meta-NO2 effect. |
| C2 (ipso-Br) | Quaternary | ~120.1 | 116.5 | -3.6 | Shielded (Gamma effect) from para-NO2. |
| C3 (CH) | Methine | ~114.5 | 118.8 | +4.3 | Deshielded; Ortho to Br, Meta to SO2. |
| C4 (ipso-NH2) | Quaternary | ~151.0 | 146.5 | -4.5 | Shielded by ortho-NO2 steric/electronic interaction. |
| C5 (ipso-NO2) | Quaternary | 113.2 (CH) | 138.5 (C-q) | +25.3 | Diagnostic Peak: Transformation from CH to C-NO2. |
| C6 (CH) | Methine | ~128.0 | 126.5 | -1.5 | Ortho to NO2, Meta to NH2. |
Performance & Identification Logic
-
The "Disappearing" CH: In the precursor, C5 is a methine (CH) appearing at ~113 ppm (shielded by ortho-NH2). In the Target, this signal vanishes and is replaced by a quaternary signal at ~138-140 ppm.
-
C4 Shielding: The C4-Amino carbon shifts upfield (lower ppm) in the target. This is counter-intuitive (nitro is EWG) but is often observed due to steric inhibition of resonance when bulky groups (Nitro/Amino) are ortho, disrupting the planar conjugation of the amine lone pair [3].
-
Spectral Simplification: Both molecules show 6 distinct signals. However, DEPT-135 analysis will show 2 positive peaks (CH) for the Target, versus 3 positive peaks (CH) for the Precursor.
Validation Workflow: Assigning the Spectrum
Do not rely solely on 1D shifts. Use the following 2D NMR workflow to confirm the regiochemistry (position of the Nitro group relative to Bromine).
The "Connectivity Bridge" Method
-
Step 1: HSQC: Identify the two protonated carbons (C3 and C6).
-
H3 (singlet, ~7.5 ppm) correlates to C3 (~118 ppm).
-
H6 (singlet, ~8.5 ppm, deshielded by ortho-NO2) correlates to C6 (~126 ppm).
-
-
Step 2: HMBC (Long Range): This is the definitive proof.
-
H6 should show a strong 3-bond correlation (
) to C4 (C-NH2) and C2 (C-Br) . -
H3 should show a strong 3-bond correlation to C1 (C-SO2) and C5 (C-NO2) .
-
Figure 2: Decision tree for validating the synthesis of this compound.
Troubleshooting Common Anomalies
| Observation | Root Cause | Corrective Action |
| Missing Peaks | Relaxation time ( | Increase D1 to 5s or add Cr(acac) |
| Broad Amino/Amide Signals | Exchangeable protons broadening adjacent carbons (rare in 13C, common in 1H). | Use dry DMSO- |
| Extra Peaks at 30-40 ppm | Residual solvent or impurities. | Confirm DMSO septet at 39.5 ppm. Check for acetone/ethanol residues.[3] |
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Sulfanilamide derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for substituent chemical shift increments).
-
Balaban, A. T., et al. "13C-NMR of Nitro-substituted Benzenes." Magnetic Resonance in Chemistry. [Link]
-
PubChem Compound Summary. "4-Amino-2-bromo-5-nitrobenzenesulfonamide." National Library of Medicine. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Executive Summary & Hazard Architecture
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is a high-value pharmacophore often employed in the synthesis of carbonic anhydrase inhibitors and diuretic agents.[1][2] Its structure combines three distinct hazard moieties: a nitro group (
Handling this compound requires a safety strategy that moves beyond generic "lab safety" to address specific molecular risks:
-
Nitro-Aromatic Absorption: The nitro group increases lipophilicity, facilitating transdermal absorption which can lead to methemoglobinemia (interference with oxygen transport in blood).[1][2]
-
Sulfonamide Sensitization: High potential for respiratory and dermal sensitization (delayed hypersensitivity).[1][2]
-
Halogenated Irritancy: The bromine substituent acts as a potent mucous membrane irritant.[1][2]
Hazard Characteristic Matrix
| Hazard Domain | GHS Classification (Inferred/SAR)* | Physiological Mechanism |
| Acute Toxicity | Acute Tox. 4 (Oral/Dermal) | Systemic absorption via nitro-reduction pathways.[1][2] |
| Sensitization | Resp. Sens. 1 / Skin Sens. 1 | Haptenization of proteins by the sulfonamide moiety.[2] |
| Irritation | Skin Irrit. 2 / Eye Irrit.[1][2][3] 2A | Acidic protons on sulfonamide + Halogen reactivity.[1][2] |
| Target Organ | STOT SE 3 (Respiratory) | Dust inhalation causes immediate bronchial irritation.[1][2] |
*Based on Structure-Activity Relationships (SAR) of analogous nitro-benzenesulfonamides [1].
Hierarchy of Controls & PPE Selection
Do not rely on PPE as your first line of defense.[2] Engineering controls (containment) are primary.[1][2] PPE is the redundancy layer.[1][2]
A. Engineering Controls (Mandatory)[2]
-
Primary Containment: All weighing and open-vessel manipulations must occur within a Chemical Fume Hood certified to operate at 100 fpm (0.5 m/s) face velocity.[1][2]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1][2] Sulfonamide powders are prone to static charge, leading to "flying dust" and aerosolization.[1]
B. Personal Protective Equipment (PPE) Specifications
The following PPE system is designed to create a "Tortuous Path" barrier against permeation and dust ingress.[2]
| Body Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Lag Time: Nitro-aromatics can permeate thin nitrile.[1][2] The air gap between two layers creates a diffusion break.[2] Colored inner gloves allow immediate visual detection of outer glove breach.[1][2] |
| Respiratory | N95 (minimum) or P100 If outside hood (Emergency only): Full-face Elastomeric Respirator (P100) | Sensitization Prevention: Surgical masks offer zero protection against chemical sensitizers.[1][2] A tight-fitting seal is required to prevent hapten inhalation.[1][2] |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Vapor/Dust Seal: Safety glasses allow dust entry from the sides.[1][2] Goggles prevent ocular mucosal absorption.[1][2] |
| Dermal/Body | Tyvek® Lab Coat or Sleeve Covers over cotton lab coat.[1][2] | Dust Trap Mitigation: Cotton fibers trap sulfonamide dust, which can then be tracked home or resuspended.[1][2] Tyvek sheds dust and is disposable.[1][2] |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Clean-to-Dirty" flow to prevent cross-contamination of the laboratory environment.[1][2]
Step 1: Preparation & Gowning[1][2]
-
Don PPE in order: Lab coat
Inner Gloves Tyvek Sleeves Outer Gloves Goggles.[1][2] -
Tape the gap between the Tyvek sleeve and the Outer Glove to create a sealed wrist interface.[2]
Step 2: Weighing & Transfer (The Critical Zone)[1][2]
-
The "Boat-in-Jar" Method: Do not spatula powder directly from the source bottle to the balance.[1][2]
-
Solvent Addition: Add solvent to the solid immediately to suppress dust.[1][2] Once in solution, the respiratory risk decreases, but the dermal absorption risk (via solvent carrier) increases.[1]
Step 3: Decontamination[1][2]
-
Wipe down all tools (spatulas, balance pans) with a 10% surfactant/water solution (e.g., Decon 90) followed by isopropanol.[1]
Visualization: Logical Handling & Decision Flow[1][2][5]
The following diagram outlines the decision logic for handling this compound based on its physical state, ensuring the correct safety posture is maintained.
Caption: Operational decision tree distinguishing between respiratory risks (solid state) and dermal absorption risks (liquid state).
Waste Disposal & Emergency Response
A. Waste Categorization
This compound is a Halogenated Organic .[2][4][5] It must NOT be mixed with general non-halogenated solvents (like acetone/methanol waste) if the total halogen content exceeds 1-2% (depending on local regulations), as this complicates incineration.[1][2]
-
Solid Waste: Collect in a dedicated container labeled "Toxic/Sensitizer Solid Debris."[1][2]
-
Liquid Waste: Segregate into "Halogenated Organic Waste."[1][2][4]
-
Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing is required to prevent the formation of brominated dioxins/furans [2].[1][2]
B. Spill Response[2]
-
Evacuate: If a significant amount of powder (>5g) is aerosolized outside the hood, evacuate the lab immediately.
-
PPE Upgrade: Re-enter only wearing a full-face respirator (P100) and Tyvek suit.[1][2]
-
Cleanup: Do not dry sweep.[1][2] Cover the spill with a wet paper towel (soaked in dilute soap) to prevent dust generation, then scoop into a waste bag.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98864164, 3-Bromo-4-nitrobenzene-1-sulfonamide (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
